molecular formula C5FeN6Na2O- B1662872 Sodium nitroprusside CAS No. 14402-89-2

Sodium nitroprusside

Cat. No.: B1662872
CAS No.: 14402-89-2
M. Wt: 261.92 g/mol
InChI Key: PECOKVKJVPMJBN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium nitroprusside anhydrous plays a crucial role in biochemical reactions by acting as a nitric oxide donor. It interacts with various enzymes, proteins, and biomolecules, primarily through the release of nitric oxide. One of the key interactions is with guanylate cyclase, an enzyme that converts GTP to cGMP. The increase in cGMP levels leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation . Additionally, this compound anhydrous interacts with hemoglobin, leading to the formation of cyanmethemoglobin and the release of cyanide ions .

Cellular Effects

This compound anhydrous has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The release of nitric oxide from this compound anhydrous activates the cGMP signaling pathway, which plays a role in vasodilation and the regulation of blood pressure . Furthermore, this compound anhydrous can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at high concentrations .

Molecular Mechanism

The molecular mechanism of this compound anhydrous involves the release of nitric oxide, which binds to the heme moiety of soluble guanylate cyclase. This binding activates the enzyme, leading to an increase in cGMP levels. The elevated cGMP levels result in the activation of protein kinase G, which phosphorylates target proteins involved in smooth muscle relaxation . Additionally, this compound anhydrous can interact with sulfhydryl-containing compounds, such as glutathione and cysteine, leading to the formation of disulfides and S-nitrosothiols .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound anhydrous can change over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . Its stability can be affected by light exposure, leading to degradation and reduced efficacy . Long-term studies have shown that prolonged exposure to this compound anhydrous can result in the accumulation of cyanide ions, which can have toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound anhydrous vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and induces vasodilation . At high doses, this compound anhydrous can cause severe hypotension, cyanide toxicity, and methemoglobinemia . These adverse effects highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

This compound anhydrous is involved in several metabolic pathways. Upon administration, it is metabolized by hemoglobin to produce cyanmethemoglobin and cyanide ions . The cyanide ions are further detoxified by the enzyme rhodanese, which converts them to thiocyanate, a less toxic compound excreted in the urine . Additionally, this compound anhydrous can interact with vitamin B12 to form cyanocobalamin, which is also excreted from the body .

Transport and Distribution

Within cells and tissues, this compound anhydrous is primarily distributed in the extracellular space . It is transported in the bloodstream and rapidly taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects . The compound’s distribution is limited to the plasma, with minimal accumulation in blood cells .

Subcellular Localization

This compound anhydrous is localized mainly in the extracellular space and does not readily enter cells . Its activity is primarily exerted through the release of nitric oxide, which diffuses into surrounding cells and tissues. The nitric oxide produced by this compound anhydrous can interact with various cellular components, including soluble guanylate cyclase and sulfhydryl-containing proteins, to exert its biological effects .

Preparation Methods

Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction can be represented as follows:

K4[Fe(CN)6]+6HNO3H2[Fe(CN)5(NO)]+CO2+NH4NO3+4KNO3K_4[Fe(CN)_6] + 6 HNO_3 \rightarrow H_2[Fe(CN)_5(NO)] + CO_2 + NH_4NO_3 + 4 KNO_3 K4​[Fe(CN)6​]+6HNO3​→H2​[Fe(CN)5​(NO)]+CO2​+NH4​NO3​+4KNO3​

This method is simple and yields a high purity product, making it suitable for industrial production .

Chemical Reactions Analysis

Sodium nitroprusside undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sodium carbonate, and various amines. Major products formed include substituted nitroprusside complexes and colored complexes used in analytical chemistry .

Comparison with Similar Compounds

Sodium nitroprusside is unique due to its rapid onset of action and short duration of effect. Similar compounds include:

This compound’s ability to release nitric oxide and its rapid action make it particularly effective in acute medical situations .

Properties

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOKVKJVPMJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN6Na2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14402-89-2
Record name Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium pentacyanonitrosylferrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium nitroprusside
Reactant of Route 2
Sodium nitroprusside

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